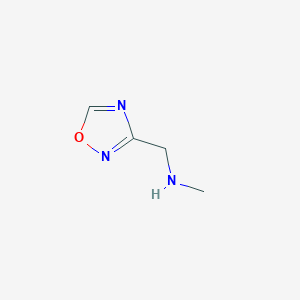

methyl(1,2,4-oxadiazol-3-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-5-2-4-6-3-8-7-4/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUQLFVCCWNFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl(1,2,4-oxadiazol-3-ylmethyl)amine: Structural Dynamics, Bioisosterism, and Application in Medicinal Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of heterocyclic bioisosteres is paramount for overcoming pharmacokinetic liabilities. Methyl(1,2,4-oxadiazol-3-ylmethyl)amine (CAS: 1092297-83-0) emerges as a highly versatile, bifunctional building block. By coupling the hydrolytically stable 1,2,4-oxadiazole core with a reactive secondary amine, this molecule enables the rapid synthesis of advanced lead compounds with optimized absorption, distribution, metabolism, and excretion (ADME) profiles[1][2]. This technical guide explores the structural rationale, synthetic workflows, and metabolic advantages of utilizing this specific scaffold in drug discovery.

Chemical Structure and Physicochemical Profiling

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. The presence of the furan-type oxygen and two pyridine-type nitrogens renders the ring electron-poor, allowing it to act as an excellent aromatic linker[3]. When substituted at the 3-position with a methylamine group, the resulting compound acts as a potent nucleophile for subsequent coupling reactions (e.g., reductive aminations or amide bond formations) while maintaining the protective bioisosteric properties of the oxadiazole[4].

Table 1: Physicochemical Properties of Methyl(1,2,4-oxadiazol-3-ylmethyl)amine

| Property | Value | Source |

| Chemical Name | methyl(1,2,4-oxadiazol-3-ylmethyl)amine | [5] |

| CAS Number | 1092297-83-0 | [5] |

| Molecular Formula | C4H7N3O | [5] |

| Molecular Weight | 113.12 g/mol | [5] |

| SMILES | CNCC1=NOC=N1 | Derived from[6] |

| Predicted Boiling Point | 181.1 ± 42.0 °C | [7] |

| Predicted Density | 1.127 ± 0.06 g/cm³ | [7] |

Bioisosterism: The Mechanistic Advantage

Amide and ester linkages are notoriously susceptible to enzymatic cleavage by circulating amidases and esterases, leading to short in vivo half-lives. The 1,2,4-oxadiazole ring is a classical bioisostere for these functional groups[2]. It mimics the planar geometry and hydrogen-bond acceptor capacity of the carbonyl oxygen while being entirely resistant to hydrolytic degradation[1][8].

Logical flow of bioisosteric replacement leading to the 1,2,4-oxadiazole scaffold.

Experimental Workflows and Self-Validating Protocols

To fully leverage methyl(1,2,4-oxadiazol-3-ylmethyl)amine, researchers must understand both its synthesis and its downstream evaluation. Below are self-validating protocols designed to ensure scientific integrity and reproducibility.

Protocol 1: One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives via Amidoxime Intermediate

The most robust method for constructing the 1,2,4-oxadiazole core involves the conversion of a nitrile to an amidoxime, followed by cyclodehydration[3].

Step 1: Amidoxime Formation

-

Action: Suspend the starting nitrile precursor in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (TEA, 1.6 eq). Reflux for 4-6 hours.

-

Causality: TEA neutralizes the HCl salt of hydroxylamine, liberating the free nucleophile required to attack the electrophilic nitrile carbon. Ethanol provides a polar protic medium to stabilize the transition state.

-

Self-Validation: Monitor the reaction via LC-MS. The disappearance of the nitrile mass peak and the appearance of the [M+18] peak (amidoxime) validates the completion of this step. Do not proceed until conversion is >95%.

Step 2: Acylation and Cyclodehydration

-

Action: Isolate the amidoxime and dissolve in DMF. Add the desired carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir at room temperature for 1 hour, then heat to 100°C for 12 hours.

-

Causality: HATU activates the carboxylic acid, facilitating rapid O-acylation of the amidoxime. Subsequent heating drives the cyclodehydration, eliminating water to form the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.

-

Self-Validation: The intermediate O-acyl amidoxime can be observed via LC-MS. Heating must continue until the intermediate mass shifts by -18 Da (loss of H₂O), confirming complete ring closure.

Step-by-step synthetic workflow for 1,2,4-oxadiazole ring formation from nitriles.

Protocol 2: In Vitro Liver Microsomal Stability Assay

To prove the pharmacokinetic superiority of the 1,2,4-oxadiazole bioisostere over a standard amide, an in vitro metabolic stability assay using Human Liver Microsomes (HLM) is required[1].

Step 1: Preparation of Microsomal Incubation Mix

-

Action: Combine HLM (0.5 mg/mL final protein concentration), phosphate buffer (100 mM, pH 7.4), and the test compound (1 µM). Pre-incubate at 37°C for 5 minutes.

-

Causality: The pH 7.4 buffer mimics physiological conditions. A low test compound concentration (1 µM) ensures first-order kinetics and prevents the saturation of CYP450 enzymes.

Step 2: Reaction Initiation

-

Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase, MgCl₂).

-

Causality: NADPH is the obligate cofactor for CYP450s. A regenerating system is used instead of direct NADPH to maintain a constant cofactor supply over the 60-minute assay, preventing product inhibition and cofactor depletion.

Step 3: Quenching and Time-Course Sampling

-

Action: Withdraw 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS).

-

Causality: Cold acetonitrile instantly denatures the enzymes, halting the reaction at precise time points. The IS corrects for any volumetric variations during sample preparation and LC-MS/MS injection.

Step 4: Self-Validation / Controls

-

Negative Control: Run a parallel incubation omitting NADPH. This validates that any observed compound depletion is enzymatically driven and not due to chemical instability or non-specific binding to plasticware.

-

Positive Control: Run Verapamil or Testosterone. This validates the metabolic competency of the specific microsomal batch.

Comparative Pharmacokinetic Data

The integration of the 1,2,4-oxadiazole ring yields measurable improvements in drug-like properties compared to traditional amide leads[1][2].

Table 2: Comparative Pharmacokinetic Advantages (Amide vs. 1,2,4-Oxadiazole)

| Parameter | Traditional Amide Lead | 1,2,4-Oxadiazole Derivative | Mechanistic Causality |

| Plasma Stability (t₁/₂) | Short (< 30 min) | Prolonged (> 120 min) | Complete resistance to plasma amidases and esterases [1, 2]. |

| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | Loss of the NH donor increases lipophilicity and passive membrane permeability. |

| Structural Rigidity | High (Planar) | High (Aromatic Ring) | Maintains the necessary vector for receptor binding while restricting rotatable bonds to lower entropic penalties[3]. |

Conclusion

Methyl(1,2,4-oxadiazol-3-ylmethyl)amine represents a sophisticated intersection of synthetic utility and pharmacokinetic optimization. By utilizing this building block, medicinal chemists can seamlessly introduce a hydrolytically stable, rigid bioisostere into their lead compounds. The self-validating protocols detailed above ensure that both the synthesis and the subsequent biological evaluation of these derivatives yield trustworthy, reproducible data, accelerating the path from discovery to clinical viability.

References

1.[5] ChemicalBook. "methyl(1,2,4-oxadiazol-3-ylmethyl)amine | 1092297-83-0". 2.[1] BenchChem. "The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties". 3.[3] Research Journal of Pharmacy and Technology. "Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review". 4.[4] MDPI. "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery". 5.[2] PubMed (ChemMedChem). "Bioisosterism: 1,2,4-Oxadiazole Rings". 6.[8] Encyclopedia.pub. "Novel 1,2,4-Oxadiazole Derivatives". 7.[7] ChemicalBook. "methyl(1,2,4-oxadiazol-3-ylmethyl)amine CAS#: 1092297-83-0". 8.[6] BLD Pharm. "766500-04-3 | (1,2,4-Oxadiazol-3-yl)methanamine".

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. mdpi.com [mdpi.com]

- 5. methyl(1,2,4-oxadiazol-3-ylmethyl)amine | 1092297-83-0 [m.chemicalbook.com]

- 6. 766500-04-3|(1,2,4-Oxadiazol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 7. methyl(1,2,4-oxadiazol-3-ylmethyl)amine CAS#: 1092297-83-0 [chemicalbook.com]

- 8. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

Technical Guide: Methyl(1,2,4-oxadiazol-3-ylmethyl)amine as a Bioisosteric Scaffold

The following technical guide details the bioisosteric properties, synthesis, and application of the methyl(1,2,4-oxadiazol-3-ylmethyl)amine moiety.

Executive Summary

In modern medicinal chemistry, the methyl(1,2,4-oxadiazol-3-ylmethyl)amine moiety represents a critical "non-classical" bioisostere. It is primarily utilized to replace hydrolytically unstable ester and amide linkages while simultaneously modulating basicity and lipophilicity. This guide analyzes the physicochemical rationale for this substitution, provides validated synthetic protocols, and details its impact on metabolic stability.[1]

The Bioisosteric Rationale[2][3][4][5][6][7][8][9][10]

Structural Mimicry & Electronic Profile

The 1,2,4-oxadiazole ring is a planar, electron-deficient aromatic system. When substituted at the C3 position with a (methylamino)methyl group, the resulting scaffold acts as a rigidified mimetic of N-methylglycine (Sarcosine) or

-

Ester/Amide Replacement: The 1,2,4-oxadiazole ring mimics the electronic distribution of a carbonyl group (

) via its ring nitrogen ( -

Dipole Moment Alignment: The dipole moment of the 1,2,4-oxadiazole ring (~3.0–3.5 D) aligns closely with that of an amide bond (~3.7 D), ensuring that critical dipole-dipole interactions within a receptor binding pocket are preserved [1].

Basicity Modulation (pKa)

One of the most valuable properties of this moiety is its ability to modulate the basicity of the adjacent amine.

-

Inductive Effect: The 1,2,4-oxadiazole ring is electron-withdrawing (comparable to a cyano or nitro group in its inductive influence).

-

Result: The pKa of the secondary amine in methyl(1,2,4-oxadiazol-3-ylmethyl)amine is significantly lower (approx. 6.5 – 7.5 ) compared to a standard benzylamine (pKa ~9.5) or alkylamine (pKa ~10.5).

-

Therapeutic Benefit: This lowered basicity reduces the fraction of ionized drug at physiological pH (7.4), thereby enhancing membrane permeability and blood-brain barrier (BBB) penetration while reducing potential hERG channel liability often associated with high-pKa basic centers [2].

Table 1: Physicochemical Comparison

| Property | N-Methyl-Amide Linker | Methyl(1,2,4-oxadiazol-3-ylmethyl)amine | Impact |

| Hydrolytic Stability | Low (Susceptible to amidases) | High (Metabolically robust) | Increased |

| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Ring N2, N4) | Altered binding vector |

| LogP (Lipophilicity) | Variable | Moderate (Aromatic character) | Improved permeability |

| Conformation | Flexible (Rotatable bonds) | Rigid (Planar ring) | Entropy reduction |

Metabolic Stability & Pharmacokinetics[7]

The primary driver for employing this scaffold is the evasion of first-pass metabolism. Esters and amides are rapid substrates for carboxylesterases and peptidases in the liver and plasma. The 1,2,4-oxadiazole ring renders the molecule invisible to these specific hydrolytic enzymes.

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic fates of a classical ester drug versus its oxadiazole bioisostere.

Figure 1: Comparative metabolic fate. The oxadiazole ring resists esterase-mediated hydrolysis, prolonging the active drug's residence time.

Quantitative Stability Data

In comparative assays using Human Liver Microsomes (HLM), 1,2,4-oxadiazole derivatives consistently demonstrate superior stability.

-

Case Example: In Store-Operated Calcium Entry (SOCE) modulators, replacing an ester with a 1,2,4-oxadiazole increased the percentage of compound remaining after 1 hour from <10% (ester) to >90% (oxadiazole) [3].

Synthetic Accessibility & Protocols

The synthesis of the methyl(1,2,4-oxadiazol-3-ylmethyl)amine moiety typically proceeds via the modification of a chloromethyl intermediate. This route is preferred over direct amino-nitrile cyclization due to higher yields and cleaner workups.

Validated Synthetic Workflow

Figure 2: Step-wise synthesis of the 3-aminomethyl-1,2,4-oxadiazole scaffold.

Detailed Experimental Protocol

Objective: Synthesis of a generic 3-(N-methylaminomethyl)-5-aryl-1,2,4-oxadiazole.

Step 1: Synthesis of 2-Chloroacetamidoxime

-

Dissolve hydroxylamine hydrochloride (1.1 eq) and

(1.1 eq) in water. -

Add 2-chloroacetonitrile (1.0 eq) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Extract with diethyl ether, dry over

, and concentrate to yield the crude amidoxime (typically a white solid). Note: Do not heat excessively as amidoximes can be thermally unstable.

Step 2: Cyclization to 3-(Chloromethyl)-1,2,4-oxadiazole

-

Dissolve the Aryl-Carboxylic Acid (R-COOH, 1.0 eq) in DMF or EtOAc.

-

Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq) and Triethylamine (3.0 eq).

-

Add the 2-chloroacetamidoxime (1.1 eq) from Step 1.

-

Heat the reaction mixture to 80–100°C for 4–12 hours.

-

Validation: Monitor disappearance of starting material via LC-MS. The product should show a characteristic M+H peak and the distinct isotopic pattern of chlorine (3:1 ratio).

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Step 3: Amination to Methyl(1,2,4-oxadiazol-3-ylmethyl)amine

-

Dissolve the 3-(chloromethyl)-1,2,4-oxadiazole intermediate in THF.

-

Add Methylamine (2.0 M solution in THF, 5.0 eq). Use excess to prevent bis-alkylation.

-

Stir at room temperature for 2–6 hours.

-

Validation: TLC should show a significant polarity shift (product is more polar/basic).

-

Concentrate and purify via reverse-phase HPLC or recrystallization (as the HCl salt).

Applications in Drug Discovery[1][2][3][5][9][10][11]

Fragment-Based Drug Discovery (FBDD)

This moiety is an ideal "fragment" due to its low molecular weight (<200 Da) and defined exit vectors. It allows researchers to probe subsites in a binding pocket that typically accommodate peptide backbones.

Peptidomimetics

In protease inhibitors, the methyl(1,2,4-oxadiazol-3-ylmethyl)amine unit serves as a Gly-X or Ala-X dipeptide mimic. The N-methyl group restricts conformational freedom, potentially locking the molecule into a bioactive conformation that mimics a Type II

Linkers in PROTACs

Due to its rigidity and metabolic stability, this scaffold is increasingly used as a linker component in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a protein of interest ligand without introducing labile bonds [5].

References

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Zullo, C., et al. (2021). "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters, 12(4), 604–610. Link

- Orozco, M., & Luque, F. J. (2010). "Theoretical Methods for the Description of Drug-Receptor Interactions." Current Opinion in Chemical Biology, 14(4), 467-479.

-

BenchChem Technical Support. (2025). "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem Technical Guides. Link

Sources

pharmacological profile of 3-substituted 1,2,4-oxadiazoles

The Pharmacological Profile of 3-Substituted 1,2,4-Oxadiazoles: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist in drug discovery, the selection of heterocyclic scaffolds is rarely arbitrary; it is a calculated exercise in balancing pharmacodynamics, metabolic stability, and synthetic feasibility. Among five-membered heterocycles, the 1,2,4-oxadiazole ring has emerged as a privileged pharmacophore. Specifically, 3-substituted 1,2,4-oxadiazoles serve as highly effective bioisosteres for esters and amides, mitigating the metabolic liabilities of enzymatic hydrolysis while maintaining critical hydrogen-bonding interactions[1]. This whitepaper dissects the , detailing their landmark clinical applications, emerging therapeutic frontiers, and the self-validating experimental workflows required to synthesize and evaluate them.

Chemical Architecture: The Bioisosteric Advantage

The 1,2,4-oxadiazole ring contains two pyridine-type nitrogens and one furan-type oxygen, creating an electron-poor aromatic system[2]. The asymmetry of the ring dictates that the C5 position is highly susceptible to nucleophilic attack and exerts a stronger electron-withdrawing effect than the C3 position[2].

Causality in Scaffold Design: Why focus on the 3-substitution? In medicinal chemistry, the C3 position is strategically utilized to introduce target-specific recognition motifs or tune lipophilicity, while the C5 position is often reserved for electron-rich substituents to balance the ring's inherent electron deficiency. This modularity allows the 1,2,4-oxadiazole to act as a planar, rigid linker that optimally positions peripheral pharmacophores within complex protein binding pockets[3].

Translational Pharmacology: Landmark Therapeutics

The versatility of the 3-substituted 1,2,4-oxadiazole core is best illustrated by its presence in first-in-class FDA/EMA-approved therapeutics.

Ribosomal Readthrough: Ataluren (Translarna)

Ataluren (3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid) is a pioneering small molecule designed to treat genetic disorders caused by nonsense mutations, such as Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF).

-

Mechanism of Action: Ataluren interacts with the ribosomal machinery to promote the "readthrough" of premature stop codons (specifically UGA)[4]. The 1,2,4-oxadiazole core acts as a critical structural bridge, enabling the molecule to make ribosomes less sensitive to premature termination signals, thereby allowing the insertion of near-cognate tRNAs and the synthesis of full-length, functional proteins[4].

Sphingosine-1-Phosphate (S1P) Modulation: Ozanimod (Zeposia)

Ozanimod is a highly selective S1PR1 and S1PR5 modulator used for relapsing multiple sclerosis and ulcerative colitis[5].

-

Mechanism of Action: The drug induces the internalization and degradation of S1P receptors, sequestering lymphocytes in lymph nodes and preventing them from contributing to autoimmune neuroinflammation[6]. The 1,2,4-oxadiazole ring is synthesized in situ from a 4-cyano precursor, providing a rigid geometry that perfectly aligns the chiral aminoindane group with the GPCR's hydrophobic pocket[5].

Emerging Frontiers: Oncology & Antimicrobial Resistance

Beyond approved drugs, the 3-substituted 1,2,4-oxadiazole scaffold is driving novel preclinical innovations.

Reversing Multidrug Resistance (MDR) in Oncology

Overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) efflux transporter, is a primary driver of MDR in cancer. Recent studies have demonstrated that attaching a meta-pyridine moiety via a 1,2,4-oxadiazole linker to the C-20 position of glycyrrhetinic acid (GA) yields potent P-gp inhibitors (e.g., compound 2g)[7]. Molecular docking reveals that the oxadiazole derivative binds directly to the transmembrane domain of P-gp with a highly favorable free binding energy (-10.2 kcal/mol), effectively blocking the efflux of chemotherapeutic agents[8].

Anti-inflammatory and Antiparasitic Activity

-

5-LOX Inhibition: Indole-5-yl-3-substituted 1,2,4-oxadiazoles have been identified as potent 5-lipoxygenase (5-LOX) inhibitors, offering a novel pathway for managing inflammatory cascades[9].

-

Chagas Disease: 3-(4-substituted-aryl)-1,2,4-oxadiazoles-N-acylhydrazones have shown superior in vitro antiprotozoal activity against Trypanosoma cruzi compared to the clinical standard benznidazole, highlighting the scaffold's potential in neglected tropical diseases[10].

Quantitative Pharmacological Profile

To facilitate rapid comparison, the quantitative pharmacological metrics of key 1,2,4-oxadiazole derivatives are summarized below:

| Compound / Derivative | Primary Target | Pharmacological Application | Key Quantitative Metric |

| Ataluren (PTC124) | Ribosome (UGA readthrough) | DMD / Cystic Fibrosis | EC50 ~ 0.1 - 3 µM (readthrough) |

| Ozanimod | S1PR1 / S1PR5 | Multiple Sclerosis | IC50 < 1 nM (S1PR1 agonism) |

| Indole-5-yl-3-substituted | 5-Lipoxygenase (5-LOX) | Anti-inflammatory | IC50 = 18.78 - 27.86 µg/mL |

| 3-(4-substituted-aryl) | Trypanosoma cruzi | Chagas Disease | IC50 = 3.6 - 3.9 µmol/L |

| 3-meta-pyridine GA (2g) | P-glycoprotein (P-gp) | MDR Reversal (Oncology) | Binding Energy = -10.2 kcal/mol |

| 1,2,4-oxadiazole fused | Tubulin / EGFR | Breast/Lung Cancer | IC50 = 0.34 - 2.45 µM |

Mechanistic Visualizations

Fig 1: S1PR1 modulation pathway by the 1,2,4-oxadiazole derivative Ozanimod.

Fig 2: Modular synthesis of 3-substituted 1,2,4-oxadiazoles via the amidoxime route.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.

Protocol A: Modular Synthesis of 3-Substituted 1,2,4-Oxadiazoles (Amidoxime Route)

Causality: The amidoxime route is the industry standard because it allows for highly modular assembly. The starting nitrile dictates the C3 substituent, while the carboxylic acid dictates the C5 substituent. We utilize 1,1'-Carbonyldiimidazole (CDI) as the coupling reagent because it efficiently activates the carboxylic acid without generating difficult-to-remove urea byproducts (unlike EDC/DCC), ensuring high purity prior to the thermal cyclization step[7].

-

Amidoxime Formation: Dissolve the nitrile precursor (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Reflux for 4-6 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the sharp nitrile peak (~2200 cm⁻¹) in FT-IR confirms conversion to the amidoxime.

-

-

O-Acylation: In a separate flame-dried flask under N₂, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF. Add CDI (1.2 eq) and stir at room temperature for 1 hour to form the active acyl imidazole. Add the amidoxime (from Step 1) and stir for 2 hours.

-

Cyclodehydration: Heat the reaction mixture to 110°C for 8-12 hours to drive the intramolecular dehydration and close the oxadiazole ring.

-

Workup & Purification: Cool to room temperature, quench with ice water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

-

Validation Checkpoint: ¹³C NMR must show characteristic shifts for the 1,2,4-oxadiazole carbons: C3 (~168 ppm) and C5 (~175 ppm)[11].

-

Protocol B: In Vitro P-glycoprotein (P-gp) Efflux Assay for MDR Reversal

Causality: To validate whether a newly synthesized 3-substituted 1,2,4-oxadiazole acts as a P-gp inhibitor, we measure the intracellular accumulation of Rhodamine 123 (Rh123). Rh123 is a fluorescent dye and a known specific substrate for P-gp. If the oxadiazole successfully inhibits the efflux pump, Rh123 will be trapped inside the cell, resulting in a quantifiable increase in fluorescence[7].

-

Cell Culture Preparation: Seed P-gp overexpressing cancer cells (e.g., A2780/ADR or MCF-7/ADR) in 96-well black plates at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

-

Compound Treatment: Pre-treat the cells with varying concentrations of the 3-substituted 1,2,4-oxadiazole derivative (0.1 µM to 50 µM) for 2 hours.

-

Self-Validating Control: Include a well treated with Verapamil (10 µM) as a positive control, and a vehicle-only (DMSO <0.5%) as a negative control.

-

-

Rh123 Accumulation: Add Rh123 (final concentration 5 µM) to all wells. Incubate for exactly 1 hour in the dark.

-

Washing & Lysis: Aspirate the medium and wash the cells three times with ice-cold PBS to halt efflux and remove extracellular dye. Lyse the cells using 0.1% Triton X-100 in PBS.

-

Quantification: Measure intracellular fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Normalize fluorescence units to total protein content (via BCA assay). A dose-dependent increase in fluorescence relative to the negative control validates the compound's P-gp inhibitory profile.

References

1.[9] Synthesis and Biological Evaluation of 1H-(Indole-5-yl)-3-Substituted- 1,2,4-Oxadiazoles as Novel 5-Lox Inhibitors. DergiPark. 9 2.[1] Biological activity of oxadiazole and thiadiazole derivatives. PMC. 1 3.[10] 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. SciELO. 10 4.[11] Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo. MDPI. 11 5.[2] Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. 2 6. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. PMC. 7 7.[8] A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega. 8 8. Ataluren, a 1,2,4‐Oxadiazole‐Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up‐to‐Date Process Chemistry Review. ResearchGate. 9.[12] Ataluren | CAS No- 775304-57-9. Chemicea. 12 10. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Chim.it. 11.[4] Ataluren. Wikipedia. 4 12.[5] Progress in the Synthesis of Ozanimod Hydrochloride. Chinese Journal of Pharmaceuticals. 5 13.[3] Research Journal of Pharmaceutical, Biological and Chemical Sciences. RJPBCS. 3 14.[6] EP3849965A1 - A process for the preparation of ozanimod and its intermediate. Google Patents. 6

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Ataluren - Wikipedia [en.wikipedia.org]

- 5. Progress in the Synthesis of Ozanimod Hydrochloride [cjph.com.cn]

- 6. EP3849965A1 - A process for the preparation of ozanimod and its intermediate (s)-1-amino-2,3-dihydro-1h-indene-4-carbonitrile - Google Patents [patents.google.com]

- 7. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. scielo.br [scielo.br]

- 11. Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo | MDPI [mdpi.com]

- 12. Ataluren | CAS No- 775304-57-9 [chemicea.com]

Technical Whitepaper: Methyl(1,2,4-oxadiazol-3-ylmethyl)amine in Advanced Drug Discovery

Executive Summary

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, the strategic modification of lead compounds via bioisosteric replacement is a cornerstone of modern medicinal chemistry. Methyl(1,2,4-oxadiazol-3-ylmethyl)amine is a highly specialized secondary amine building block utilized extensively to overcome metabolic liabilities in drug candidates. This technical guide explores the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, providing a comprehensive framework for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

Understanding the exact quantitative parameters of a building block is critical for stoichiometric precision in synthetic workflows and downstream computational modeling. The core physicochemical properties of methyl(1,2,4-oxadiazol-3-ylmethyl)amine are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | Methyl(1,2,4-oxadiazol-3-ylmethyl)amine |

| CAS Registry Number | 1092297-83-0 |

| Molecular Formula | C4H7N3O |

| Molecular Weight | 113.1179 g/mol |

| SMILES | CNCc1nocn1 |

| Structural Class | Substituted 1,2,4-oxadiazole / Secondary Amine |

Structural Significance: The Bioisosteric Rationale

The 1,2,4-oxadiazole heterocycle is a privileged scaffold, primarily deployed as a bioisostere for esters, amides, and carboxylic acids[1]. Traditional ester and amide linkages are highly susceptible to enzymatic cleavage by esterases and amidases in the hepatic and gastrointestinal environments.

By replacing these metabolically labile bonds with a 1,2,4-oxadiazole ring, medicinal chemists can mimic the spatial arrangement and electronic distribution of the original functional group while conferring absolute resistance to hydrolytic enzymes[2][3].

Furthermore, the presence of the N-methylamine group at the 3-position provides a versatile synthetic handle. Secondary amines are particularly valuable because, upon coupling with carboxylic acids, they form tertiary amides. Tertiary amides lack a hydrogen bond donor (N-H), which effectively lowers the polar surface area (PSA) of the molecule, reducing desolvation penalties during receptor binding and significantly improving membrane permeability.

Pharmacokinetic advantages of 1,2,4-oxadiazole bioisosteric replacement.

Synthetic Methodologies & Experimental Protocols

To effectively integrate methyl(1,2,4-oxadiazol-3-ylmethyl)amine into a target Active Pharmaceutical Ingredient (API), amide coupling is the most robust workflow. The following protocol utilizes HATU as the coupling reagent, designed as a self-validating system to ensure high yield and purity.

Causality in Experimental Design:

-

Reagent Choice: HATU is selected over standard carbodiimides (e.g., EDC) because it rapidly forms an active HOAt ester. This is critical for overcoming the inherent steric hindrance associated with secondary amines like our N-methyl derivative, preventing epimerization of chiral centers in the starting acid.

-

Self-Validating System: The workflow incorporates strict LC-MS monitoring to confirm the consumption of the starting material, and highly specific extraction washes to chemically eliminate predictable byproducts.

Protocol: Step-by-Step Amide Coupling

-

Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes.

-

Causality: Pre-activation minimizes side reactions and ensures the secondary amine reacts exclusively with the highly reactive HOAt ester rather than degrading.

-

-

Coupling: Add methyl(1,2,4-oxadiazol-3-ylmethyl)amine (1.2 eq) to the reaction mixture. Stir continuously at room temperature.

-

Monitoring & Validation: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of MeCN, and analyze via LC-MS.

-

Validation: The reaction is validated as complete only when the UV trace shows the total disappearance of the starting acid and the MS trace confirms the dominant [M+H]+ peak of the desired oxadiazole-amide.

-

-

Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes). Wash the organic layer sequentially with saturated aqueous NaHCO3 (3x), 1M HCl (1x), and brine (1x).

-

Causality: NaHCO3 chemically neutralizes and removes the acidic HOAt byproduct and unreacted carboxylic acid. The HCl wash selectively protonates and removes trace unreacted amine into the aqueous layer, while brine removes residual DMF.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via preparative HPLC to yield the final API candidate.

Synthetic workflow for amide coupling using methyl(1,2,4-oxadiazol-3-ylmethyl)amine.

Signaling & Metabolic Stability Context

Molecules incorporating the 1,2,4-oxadiazole core exhibit distinct advantages in cellular signaling and pharmacokinetic assays. In vitro metabolic stability assays using human liver microsomes (HLMs) consistently demonstrate that 1,2,4-oxadiazole derivatives possess significantly longer half-lives compared to their ester/amide counterparts[1].

The electron-deficient nature of the oxadiazole ring reduces its susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism. Furthermore, the oxygen and nitrogen atoms within the ring act as potent hydrogen bond acceptors, enabling robust engagement with target receptor pockets (e.g., kinases, GPCRs) without the liability of rapid in vivo degradation[2].

References

-

Title: 1092297-83-0 | methyl(1,2,4-oxadiazol-3-ylmethyl)amine Source: Chemikart URL: [Link]

-

[2] Title: Novel 1,2,4-Oxadiazole Derivatives Source: Encyclopedia.pub URL: [Link]

-

[3] Title: Bioisosterism: 1,2,4-Oxadiazole Rings Source: PubMed (ChemMedChem) URL:[Link]

Sources

The Role of 1,2,4-Oxadiazole Methylamine as a Peptidomimetic Scaffold

The following technical guide details the role, synthesis, and application of the 1,2,4-oxadiazole methylamine scaffold in peptidomimetic drug design.

Technical Whitepaper for Medicinal Chemists & Drug Developers

Executive Summary

The 1,2,4-oxadiazole ring has established itself as a "privileged scaffold" in medicinal chemistry, primarily due to its ability to function as a hydrolytically stable bioisostere of the amide (peptide) bond. Within this class, the (1,2,4-oxadiazol-5-yl)methylamine moiety represents a critical sub-architecture. It not only mimics the planar geometry and electronic distribution of the peptide backbone but also provides a specific vector—via the methylamine linker—that replicates the

Structural & Physicochemical Rationale

Bioisosterism of the Amide Bond

The primary utility of the 1,2,4-oxadiazole ring lies in its mimicry of the trans-amide bond. Native peptides are susceptible to rapid degradation by proteases (e.g., trypsin, chymotrypsin). Replacing the

-

Metabolic Stability: The heterocyclic ring is resistant to hydrolytic cleavage by peptidases.

-

Conformational Constraint: The ring locks the

torsion angle (equivalent to the amide bond) near -

Hydrogen Bonding: The ring nitrogens (N2, N4) and oxygen act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the amide, while preserving the overall dipole moment.

The "Methylamine" Advantage

While the oxadiazole ring mimics the carbonyl-amide functionality, the methylamine appendage (

-

Vector Alignment: The methylene group (

) acts as a spacer that approximates the distance of the -

pKa Modulation: The electron-withdrawing nature of the oxadiazole ring lowers the pKa of the attached amine (compared to a standard alkyl amine), bringing it closer to the pKa of biologically relevant functionalities or modulating its interaction with target active sites.

Quantitative Comparison

| Property | trans-Amide Bond ( | 1,2,4-Oxadiazole Ring |

| Bond Length (Linker) | ~1.33 Å (C-N) | ~1.36 Å (C5-N4) |

| Dipole Moment | ~3.5 - 4.0 D | ~3.0 - 4.0 D (Dependent on substituents) |

| H-Bond Donor | Yes (NH) | No (unless substituted) |

| H-Bond Acceptor | Yes (C=O) | Yes (N2, N4, O) |

| Hydrolytic Stability | Low (Protease susceptible) | High (Stable in plasma/acid) |

Synthetic Strategies

The synthesis of (1,2,4-oxadiazol-5-yl)methylamine derivatives generally follows two primary routes. The choice depends on the availability of starting materials and the desired substitution pattern at the C3 position.

Route A: The Amidoxime-Ester Cyclization (Standard)

This is the most robust method for generating the scaffold. It involves the coupling of an amidoxime (providing the C3 substituent) with an N-protected amino acid derivative (providing the C5-methylamine unit).

Protocol:

-

Activation: React an N-protected amino acid (e.g., N-Boc-Glycine) with a coupling agent (CDI or EDC) or convert it to an ester.

-

O-Acylation: Treat the aryl/alkyl amidoxime with the activated acid to form an O-acylamidoxime intermediate.

-

Cyclodehydration: Heat the intermediate (often in toluene, pyridine, or DMF) to induce cyclization, forming the 1,2,4-oxadiazole ring.

-

Deprotection: Remove the N-protecting group (e.g., TFA for Boc) to reveal the free methylamine.

Route B: One-Pot Synthesis

Recent advances allow for one-pot synthesis using carboxylic acids and amidoximes with peptide coupling reagents (e.g., T3P, HATU) or under microwave irradiation, bypassing the isolation of the O-acyl intermediate.

Visualization of Synthesis Logic

Caption: General synthetic workflow for accessing the 1,2,4-oxadiazole methylamine scaffold via the amidoxime route.

Experimental Protocol: Synthesis of a Model Scaffold

Objective: Synthesis of N-Boc-(1,2,4-oxadiazol-5-yl)methylamine derivative.

Materials:

-

Benzamidoxime (1.0 eq)

-

N-Boc-Glycine (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) or EDC.HCl (1.1 eq)

-

HOBt (1.1 eq)

-

Solvent: Anhydrous DMF or Dioxane.

Step-by-Step Methodology:

-

Activation: In a round-bottom flask under nitrogen, dissolve N-Boc-Glycine (1.1 eq) in anhydrous DMF. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq). Stir at

for 30 minutes to generate the active ester. -

Coupling: Add Benzamidoxime (1.0 eq) to the reaction mixture. Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the formation of the O-acylamidoxime intermediate (often a more polar spot).

-

Cyclization: Heat the reaction mixture to

for 4-6 hours. Alternatively, use microwave irradiation at -

Workup: Cool to room temperature. Dilute with ethyl acetate and wash successively with water, 5%

, and brine. Dry over -

Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the N-Boc-protected 1,2,4-oxadiazole methylamine.

-

Validation: Verify structure via

-NMR (look for disappearance of amidoxime protons and retention of Boc singlet) and LC-MS.

Peptidomimetic Applications & Case Studies

Protease Inhibitors (e.g., PLpro, Cysteine Proteases)

The scaffold is extensively used to inhibit proteases where the active site recognizes a specific peptide sequence.

-

Mechanism: The oxadiazole ring binds in the S1 or S2 pocket of the enzyme, mimicking the peptide backbone of the substrate. The methylamine linker positions the "warhead" or the next recognition element into the adjacent pocket.

-

Example: In SARS-CoV-2 PLpro inhibitors, 1,2,4-oxadiazole derivatives were designed to replace the amide bond of the GRL0617 scaffold.[1] The oxadiazole maintained critical hydrogen bonding interactions with the backbone of residue Tyr268 (in PLpro) while significantly improving metabolic half-life compared to the amide parent.

GPCR Ligands (S1P1 Agonists)

In the development of Sphingosine-1-phosphate (S1P1) receptor agonists (e.g., Ozanimod analogs), the 1,2,4-oxadiazole ring serves as a stable linker that orients the lipophilic tail and the polar head group (often an amine or amino acid mimic) in the correct geometry to activate the receptor.

Decision Matrix for Scaffold Selection

When should you choose the 1,2,4-oxadiazole methylamine over other bioisosteres?

Caption: Decision tree for selecting 1,2,4-oxadiazole scaffolds in drug design campaigns.

References

-

1,2,4-Oxadiazoles in Medicinal Chemistry: Trends of the Last Years. Journal of Medicinal Chemistry. Link

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety (PLpro Inhibitors). Journal of Medicinal Chemistry. Link[1]

-

Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. Link

-

1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties. BenchChem Technical Guides. Link

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Chimica Oggi. Link

Sources

solubility and stability data for oxadiazole methylamine salts

Technical Guide: Solubility and Stability Optimization of Oxadiazole Methylamine Salts

Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties, salt selection strategies, and stability profiles of oxadiazole methylamine derivatives. Targeted at medicinal chemists and formulation scientists, this document addresses the critical trade-off between enhancing aqueous solubility via salt formation and mitigating acid-catalyzed ring hydrolysis. We synthesize data regarding 1,2,4- and 1,3,4-oxadiazole isomers, establishing a protocol for selecting counterions that maximize bioavailability without compromising shelf-life.

Chemical Architecture & Physicochemical Baseline

The oxadiazole methylamine scaffold combines a weakly basic/acidic aromatic heterocycle with a highly basic primary or secondary amine. Understanding the electronic interplay between these two centers is prerequisite to successful salt selection.

Structural Analysis

-

The Oxadiazole Core:

-

1,2,4-Oxadiazole: Electron-deficient.[1] Prone to nucleophilic attack at C5, leading to ring opening. This instability is exacerbated by strong acids (protonation at N4 activates C5).

-

1,3,4-Oxadiazole: Generally more thermally and chemically stable due to higher symmetry and lower susceptibility to nucleophilic attack compared to the 1,2,4-isomer.

-

-

The Methylamine Linker:

-

Acts as the primary basic center (

). -

Serves as the site for protonation and salt formation.

-

pKa Considerations

The large

| Moiety | Typical | Protonation Site | Implication |

| Methylamine | 9.5 – 10.5 | Aliphatic Nitrogen | Primary site for salt formation. |

| 1,2,4-Oxadiazole | -0.5 – 1.5 | Ring Nitrogen (N4) | Protonation here triggers decomposition. |

| 1,3,4-Oxadiazole | ~2.0 | Ring Nitrogen (N3) | Weakly basic; generally stable. |

Salt Selection Strategy

The choice of counterion is the single most critical factor in stabilizing oxadiazole methylamines. While HCl salts are standard for amines, they pose a specific risk to 1,2,4-oxadiazoles due to the high acidity of the resulting solid-state microenvironment and the potential for chloride ion-assisted hydrolysis.

The "Acidity-Stability" Paradox

Strong acids (HCl,

Visualization: Salt Selection Decision Tree

Figure 1: Decision logic for selecting counterions based on oxadiazole isomer stability profiles.

Solubility and Stability Data Profile

The following data summarizes the comparative performance of common salt forms for a representative 5-aryl-1,2,4-oxadiazole-3-methylamine.

Comparative Salt Performance (Representative Data)

| Salt Form | Counterion pKa | Aqueous Solubility (mg/mL) | Hygroscopicity | Chemical Stability (Solid State, 40°C/75%RH) | Solution Stability (pH 1.2, 24h) |

| Free Base | N/A | < 0.05 (Poor) | Non-hygroscopic | High | Moderate |

| Hydrochloride | -7.0 | > 50 (High) | High | Low (Hydrolysis observed) | Poor (>5% degradation) |

| Mesylate | -1.9 | > 100 (Very High) | Very High | Moderate | Poor |

| Fumarate | 3.03 | 5 - 15 (Moderate) | Low | High | High |

| Succinate | 4.21 | 2 - 10 (Moderate) | Low | High | High |

| Tosylate | -2.8 | 20 - 40 (Good) | Moderate | Moderate | Moderate |

Note: Data represents class trends derived from BMS-708163 and related literature [1][2].

Degradation Mechanism: Acid-Catalyzed Hydrolysis

The primary failure mode for 1,2,4-oxadiazole salts is ring opening. This pathway is catalyzed by hydronium ions, making the local pH of the salt crucial.

Figure 2: Mechanism of acid-catalyzed 1,2,4-oxadiazole ring opening [1].

Experimental Protocols

Protocol A: Salt Screening via Slurry Method

This method is preferred over evaporation to ensure thermodynamic stability of the crystal form.

-

Preparation: Dissolve 100 mg of free base in 2 mL of solvent (Acetone, EtOH, or IPA).

-

Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in the same solvent).

-

Slurry: If precipitation occurs immediately, stir at room temperature for 24 hours. If clear, cool to 4°C or add anti-solvent (Heptane/MTBE).

-

Isolation: Filter solids, wash with cold anti-solvent, and dry under vacuum at 40°C.

-

Analysis: Characterize via XRPD (crystallinity) and DSC (melting point).

Protocol B: pH-Rate Profile Stability Testing

To determine the "Safe Zone" for formulation:

-

Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 3.0, 4.5, 6.8, and 7.4.

-

Incubation: Dissolve salt/free base at 0.1 mg/mL. Incubate at 37°C.

-

Sampling: Aliquot at t=0, 1h, 4h, 8h, 24h. Quench immediately with cold acetonitrile.

-

HPLC Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

-

Detection: UV at 254 nm.

-

Pass Criteria: < 0.5% degradation at 24h.

-

Case Study Insights

-

BMS-708163 (1,2,4-Oxadiazole): Studies revealed that this compound exhibits maximum stability at pH 3–5. At pH < 2 (simulating gastric fluid or strong acid salt dissolution), rapid ring opening to the aryl nitrile was observed. This confirms the necessity of avoiding HCl salts for this specific subclass [1].

-

Ataluren (1,2,4-Oxadiazole): This drug is practically insoluble in water. To manage this without triggering degradation, formulation strategies often rely on lipid-based systems or specific particle sizing rather than aggressive salt formation with strong acids [5][6].

-

Zibotentan (1,3,4-Oxadiazole): Demonstrates higher stability, allowing for a broader range of formulation options, though solubility remains a challenge requiring polar organic solvents (DMSO) for initial stock preparation [8].

References

-

Degradation Kinetics and Mechanism of an Oxadiazole Derivative (BMS-708163). Journal of Pharmaceutical Sciences/Wiley.Link

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Current Organic Chemistry.Link

-

1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Journal of the Brazilian Chemical Society.Link

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry.Link

-

Formulation and Stability of Ataluren Eye Drop Oily Solution. Pharmaceutics (NIH).Link

-

Ataluren Product Data Sheet. MedChemExpress.Link

-

Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors. ACS Chemical Biology.Link

-

Zibotentan (ZD4054) Endothelin Receptor Antagonist. Selleck Chemicals.Link

Sources

The Strategic Utility of N-Methyl-Oxadiazole-Methanamine Derivatives in Modern Drug Discovery

A Technical Guide and Patent Landscape Analysis

Executive Summary

In contemporary medicinal chemistry, escaping "flatland" while maintaining metabolic stability is a persistent challenge. The N-methyl-oxadiazole-methanamine scaffold has emerged as a privileged structural motif, bridging the gap between rigid heteroaromatic bioisosteres and flexible, target-engaging basic amines. By replacing metabolically labile amide or ester linkages with a 1,2,4- or 1,3,4-oxadiazole core, and appending an N-methylmethanamine vector, drug developers can precisely tune physicochemical properties such as basicity (

This whitepaper provides an authoritative analysis of the current patent landscape surrounding this scaffold, elucidates the causality behind its pharmacophore design, and establishes self-validating experimental protocols for its synthesis and biological evaluation.

Chemical Space & Pharmacophore Rationale

The selection of the N-methyl-oxadiazole-methanamine moiety is rarely accidental; it is driven by specific structure-activity relationship (SAR) requirements.

-

The Oxadiazole Core (Bioisosterism): The oxadiazole ring functions as a robust bioisostere for amides and esters. Unlike amides, which are susceptible to enzymatic hydrolysis by amidases, the oxadiazole ring is metabolically inert under most physiological conditions. Furthermore, its distinct dipole moment mimics the carbonyl oxygen, allowing it to act as a hydrogen-bond acceptor.

-

The Methanamine Linker (Vector Projection): The single carbon linker (

) provides a critical degree of rotational freedom. This allows the basic amine to dynamically probe the binding pocket for acidic residues (e.g., Asp or Glu) to form stable salt bridges. -

N-Methylation (Permeability & Efflux): Primary amines often suffer from rapid oxidative deamination by monoamine oxidases (MAOs) and are notorious substrates for P-glycoprotein (P-gp) efflux pumps. N-methylation reduces the number of hydrogen-bond donors, thereby lowering the desolvation penalty required for membrane traversal and mitigating P-gp liability.

Fig 1: Logical flow of pharmacophore evolution utilizing the N-methyl-oxadiazole-methanamine scaffold.

Patent Landscape & Therapeutic Applications

A rigorous analysis of recent patent literature reveals that the N-methyl-oxadiazole-methanamine scaffold is deployed across diverse therapeutic areas, from oncology to agrochemicals.

Oncology and Autoimmune Disorders (HDAC6 Inhibitors)

Histone deacetylase 6 (HDAC6) is a prime target for oncology and autoimmune diseases. Recent patents, such as AU2018379321B2, highlight the use of N-methyl-oxadiazol-amine derivatives as highly selective HDAC6 inhibitors[1]. In these architectures, the oxadiazole acts as a surface recognition cap, while the N-methylmethanamine linker directs the zinc-binding group deep into the catalytic channel. The structural rigidity of the oxadiazole prevents off-target binding to other HDAC isoforms.

Neurology and Stroke (12/15-Lipoxygenase)

In the pursuit of anti-stroke therapies, researchers have explored oxadiazole derivatives to inhibit Human Reticulocyte 12/15-Lipoxygenase. While attempts to mimic oxazole cores with N-methyl/oxadiazole derivatives (e.g., compound 35) yielded moderate potency (

Agrochemicals and Cytotoxicity

Beyond human therapeutics, the scaffold exhibits potent fungicidal properties. WO2021033133A1 details novel oxadiazole methanamine compounds used for controlling phytopathogenic fungi, leveraging the scaffold's environmental stability and membrane permeability[3]. Additionally, 1,3,4-oxadiazoles bearing N-methyl-4-(trifluoromethyl) methanamine have been documented to flourish with potent cytotoxicity, making them valuable starting points for antibody-drug conjugate (ADC) payloads[4].

Table 1: Quantitative Summary of Key Patent & Literature Data

| Target / Indication | Scaffold Variation | Document / Source | Activity / Potency Metric | Key Advantage |

| HDAC6 (Oncology/Autoimmune) | N-methyl-4'-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)-amine | AU 2018379321 B2[1] | Selective HDAC6 Inhibition | High isoform selectivity; improved PK. |

| 12/15-LOX (Anti-Stroke) | N-methyl/oxadiazole derivative (Compound 35) | J. Med. Chem. 2014[2] | Evaluated as oxazole bioisostere. | |

| Phytopathogenic Fungi | 1,2,4-oxadiazol-3-yl-methanamine hydrochloride | WO2021033133A1[3] | Broad-spectrum fungicidal | Environmental stability. |

| Cytotoxicity (Anticancer) | N-methyl-4-(trifluoromethyl) methanamine 1,3,4-oxadiazole | Ovid Review[4] | Potent cellular cytotoxicity | High membrane permeability. |

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality statement explaining why a specific reagent or condition is used, followed by validation checkpoints.

Fig 2: Self-validating experimental workflow for oxadiazole-methanamine hit-to-lead optimization.

Step-by-Step Synthesis of N-Methyl-1,2,4-oxadiazole-3-methanamine Derivatives

Rationale: We utilize 1-propanephosphonic acid cyclic anhydride (T3P) for the cyclodehydration step. Unlike traditional dehydrating agents (e.g.,

Protocol:

-

Amidoxime Formation: Dissolve the starting N-Boc-protected aminoacetonitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (2.0 eq). Reflux for 4 hours.

-

Causality: Triethylamine neutralizes the hydrochloride salt, liberating free hydroxylamine to attack the nitrile carbon, forming the intermediate amidoxime.

-

-

Coupling and Cyclization: Concentrate the mixture in vacuo. Redissolve the crude amidoxime in ethyl acetate. Add the desired carboxylic acid (1.1 eq), followed by T3P (50% solution in EtOAc, 2.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat to 80°C for 12 hours.

-

Causality: T3P activates the carboxylic acid for nucleophilic attack by the amidoxime oxygen. The elevated temperature drives the subsequent intramolecular dehydration to close the 1,2,4-oxadiazole ring.

-

-

Deprotection: Cool the reaction to 0°C. Add 4M HCl in dioxane (10 eq) dropwise. Stir at 25°C for 12 hours[3].

-

Validation Checkpoint: Monitor by LC-MS. The disappearance of the Boc-protected mass (

) and the appearance of the free amine mass (

-

-

N-Methylation (Reductive Amination): Dissolve the free methanamine intermediate in dichloroethane (DCE). Add paraformaldehyde (1.2 eq) and catalytic acetic acid. Stir for 30 minutes, then add sodium triacetoxyborohydride (STAB, 1.5 eq).

-

Causality: STAB is chosen over sodium borohydride because it is milder and selectively reduces the iminium ion intermediate without reducing the oxadiazole core.

-

Biological Validation: High-Throughput Target Engagement Assay

Rationale: To validate the functional activity of the synthesized N-methyl-oxadiazole-methanamine derivatives, a fluorogenic biochemical assay is employed. This ensures that the structural modifications translate to measurable target engagement.

Protocol (Example: HDAC6 Inhibition):

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

, 0.1% BSA). -

Compound Plating: Dispense 100 nL of the synthesized compounds (in DMSO) into a 384-well black microtiter plate using acoustic liquid handling (e.g., Echo 550) to generate a 10-point dose-response curve.

-

Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise low-volume transfers, critical for accurate

determination.

-

-

Enzyme Addition: Add 10

of recombinant human HDAC6 enzyme (diluted in assay buffer) to each well. Incubate at room temperature for 15 minutes. -

Substrate Addition: Add 10

of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C. -

Signal Development: Terminate the reaction by adding 10

of a developer solution containing trypsin and Trichostatin A (a pan-HDAC inhibitor).-

Causality: Trypsin cleaves the deacetylated AMC fluorophore, generating a fluorescent signal. Trichostatin A halts any further HDAC activity, freezing the assay state for accurate reading.

-

-

Data Acquisition: Read fluorescence (Excitation: 355 nm, Emission: 460 nm). Calculate

using a 4-parameter logistic non-linear regression model.

Conclusion

The N-methyl-oxadiazole-methanamine scaffold represents a triumph of rational drug design. By meticulously balancing metabolic stability, topological polar surface area, and target engagement vectors, this structural motif has secured its place in the patent literature across multiple therapeutic domains. As demonstrated by the self-validating synthetic and biological workflows, mastering the chemistry of this scaffold allows drug developers to efficiently navigate hit-to-lead optimization and overcome traditional pharmacokinetic liabilities.

References

- Source: Australian Patent Office / Googleapis (AU 2018379321 B2)

- Source: Journal of Medicinal Chemistry (ACS Publications)

- Source: Google Patents (WO2021033133A1)

- 1,3,4-oxadiazole and its derivatives: A review on recent advancements Source: Ovid URL

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. WO2021033133A1 - Novel oxadiazole compounds containing 5- membered heteroaromatic ring for controlling or preventing phytopathogenic fungi - Google Patents [patents.google.com]

- 4. ovid.com [ovid.com]

Methodological & Application

synthesis of methyl(1,2,4-oxadiazol-3-ylmethyl)amine from amidoximes

Application Note: High-Fidelity Synthesis of Methyl(1,2,4-oxadiazol-3-ylmethyl)amine Scaffolds

Strategic Analysis & Chemical Context

The 1,2,4-oxadiazole ring is a privileged pharmacophore in medicinal chemistry, widely utilized as a bioisostere for esters and amides due to its enhanced hydrolytic stability and improved pharmacokinetic profile.[1] The specific target, methyl(1,2,4-oxadiazol-3-ylmethyl)amine , represents a critical "linker-scaffold" motif. The 3-position substituent (-CH2-NH-Me) provides a vector for solubility enhancement and hydrogen bond donation, while the 5-position allows for diversity generation via the carboxylic acid coupling partner.

The Synthetic Challenge: Direct cyclization of amino-functionalized amidoximes presents a chemoselectivity paradox. The free secondary amine in the methylaminomethyl tail is nucleophilic and can compete with the amidoxime hydroxyl group for the acylating agent, leading to polymerization or N-acylation byproducts.

The Solution: To ensure a self-validating and robust protocol, this guide mandates the use of Boc-protected amidoximes . We will focus on the T3P® (Propylphosphonic anhydride) mediated one-pot cyclization.[2] T3P is superior to traditional reagents (CDI, EDC) for this transformation because it acts simultaneously as a coupling reagent and a water scavenger, driving the thermodynamically unfavorable cyclodehydration step under milder conditions.

Critical Reagents & Material Selection

| Reagent | Role | Critical Quality Attribute (CQA) |

| N-Boc-N-methyl-2-aminoacetamidoxime | Core Scaffold | Purity >98% . Free amine impurities (<1%) will cause side reactions. |

| Carboxylic Acid (R-COOH) | Diversity Element | Dry. Water content >0.5% hydrolyzes T3P, stalling the reaction. |

| T3P (50% in EtOAc/DMF) | Coupling/Dehydrating Agent | Stoichiometry . Excess (1.5–2.0 eq) is required to drive cyclization. |

| Pyridine / DIPEA | Base | Sterics . Pyridine is preferred for T3P cycles; DIPEA for thermal cycles. |

| Ethyl Acetate (EtOAc) | Solvent | Grade . Anhydrous. T3P is most stable and reactive in EtOAc or DMF. |

Experimental Protocols

Phase 1: Precursor Synthesis (If not commercially sourced)

Target: tert-butyl (2-amino-2-(hydroxyimino)ethyl)(methyl)carbamate

-

Dissolution: Dissolve N-Boc-N-methylaminoacetonitrile (1.0 eq) in Ethanol/Water (2:1 v/v).

-

Addition: Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Carbonate (1.5 eq).

-

Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (Polar mobile phase required).

-

Workup: Concentrate ethanol. Extract aqueous residue with EtOAc.[1] The product usually crystallizes upon standing or trituration with hexanes.

Phase 2: T3P-Mediated One-Pot Cyclization (The "Gold Standard")

This protocol couples the carboxylic acid and cyclizes the ring in a single operational window.

Step-by-Step Methodology:

-

Activation:

-

To a dry reaction vial, charge the Carboxylic Acid (R-COOH) (1.0 eq) and N-Boc-amidoxime (1.0 eq).

-

Dissolve in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).

-

Add Pyridine (3.0 eq). Stir for 5 minutes at Room Temperature (RT).

-

-

Coupling & Cyclization:

-

Add T3P (50% solution) (2.0 eq) dropwise. Exotherm warning: Maintain temp < 30°C during addition.

-

Heat: Seal the vial and heat to 80°C for 12–16 hours.

-

Mechanistic Note: The initial intermediate is the O-acylamidoxime.[1][3][4][5][6][7] T3P sequesters the water released during the subsequent cyclization, pushing the equilibrium toward the aromatic oxadiazole.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc.

-

Wash 1: Saturated NaHCO3 (removes unreacted acid/T3P byproducts).

-

Wash 2: 1M HCl (removes pyridine). Caution: Do not use strong acid if acid-labile groups are present on R.

-

Wash 3: Brine. Dry over Na2SO4 and concentrate.

-

-

Purification:

-

Flash Chromatography (Hexanes/EtOAc). The Boc-protected oxadiazole is typically a stable oil or low-melting solid.

-

Phase 3: Deprotection (Unmasking the Amine)

-

Reaction: Dissolve the intermediate in DCM (0.1 M). Add TFA (20% v/v).

-

Monitoring: Stir at RT for 1-2 hours. Monitor for disappearance of the Boc signal.

-

Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

-

Free Basing (Optional but recommended): Redissolve in DCM, wash with saturated NaHCO3, dry and concentrate to yield the free amine methyl(1,2,4-oxadiazol-3-ylmethyl)amine.

Mechanistic Visualization

The following diagram illustrates the T3P-mediated pathway, highlighting the critical "O-Acylation" intermediate that must dehydrate to form the ring.

Caption: Figure 1. T3P-mediated cascade synthesis. The reagent drives both the initial coupling and the rate-limiting cyclodehydration step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Incomplete Cyclization | Increase T3P to 3.0 eq and raise temp to 100°C (switch solvent to Toluene/DMF). |

| Impurity: Nitrile (R-CN) | Beckmann Fragmentation | Lower temperature. This side reaction occurs if the O-acylamidoxime is overheated before cyclizing. |

| Impurity: Acyl Urea | Carbodiimide Side-product | Switch from EDC/CDI to T3P. T3P does not form stable N-acyl urea byproducts. |

| Stuck at O-Acyl Intermediate | Steric Hindrance | Isolate the O-acyl intermediate, then reflux in Toluene with molecular sieves (thermal cyclization). |

References

-

Augustine, J. K., et al. (2009).[8] Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[2] Journal of Organic Chemistry. Retrieved from [Link]

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. journalijar.com [journalijar.com]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

Application Note: Advanced Reductive Amination Protocols Utilizing 1,2,4-Oxadiazol-3-yl Methylamine

Executive Summary

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. Incorporating this motif via the reductive amination of 1,2,4-oxadiazol-3-yl methylamine is a highly effective strategy for synthesizing complex secondary and tertiary amines. However, the unique electronic properties of the oxadiazole ring present distinct synthetic challenges. This application note provides a comprehensive, causality-driven guide to overcoming these hurdles, detailing tailored protocols, reagent selection matrices, and self-validating workflows designed for high-yield chemical synthesis.

Mechanistic Rationale: The Deactivated Amine Challenge

In a standard reductive amination, the reaction proceeds via the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which dehydrates to an imine (or iminium ion) prior to reduction [1].

When utilizing 1,2,4-oxadiazol-3-yl methylamine , the reaction kinetics are fundamentally altered. The 1,2,4-oxadiazole ring is strongly electron-withdrawing due to the high electronegativity of its oxygen and nitrogen atoms. This exerts a profound inductive effect (

Causality in Experimental Design:

Because the amine is a poor nucleophile, the initial attack on the carbonyl carbon becomes the rate-limiting step. If a strong reducing agent (like

-

Acid-Catalyzed Iminium Formation: For reactive aldehydes, using Sodium Triacetoxyborohydride (

) with acetic acid accelerates iminium formation while selectively reducing only the iminium species [2]. -

Lewis Acid-Mediated Dehydration: For sterically hindered aldehydes or ketones, Titanium(IV) isopropoxide (

) is required to activate the carbonyl and scavenge water, driving the thermodynamically unfavorable imine equilibrium forward [3].

Reagent Selection Matrix

To optimize yields, the choice of reducing agent must be matched to the electrophilicity of the carbonyl substrate. The following table summarizes the quantitative and qualitative parameters governing reagent selection.

| Reducing Agent | Chemical Formula | Optimal Carbonyl Substrate | Required Additive | Imine Selectivity | Toxicity & Handling Profile |

| Sodium Triacetoxyborohydride | Aldehydes, Unhindered Ketones | AcOH (1.0 - 2.0 eq) | Very High (Inert to most ketones) | Low; moisture sensitive but stable in air [4]. | |

| Sodium Cyanoborohydride | Aldehydes, Ketones | AcOH or Lewis Acid | High (pH dependent, optimal at pH 5-6) | High; generates toxic HCN gas under strongly acidic conditions. | |

| Sodium Borohydride | Pre-formed Imines (Two-step) | Low (Rapidly reduces free carbonyls) | Low; highly reactive, requires careful quenching. |

Reaction Workflow Visualization

The following decision tree outlines the strategic pathway for selecting the appropriate reductive amination protocol based on substrate reactivity.

Decision workflow for reductive amination with deactivated oxadiazole amines.

Experimental Protocols

Method A: One-Pot Acid-Promoted Reductive Amination

Target: Reactive aliphatic and aromatic aldehydes. Self-Validating Principle: The use of 1,2-dichloroethane (DCE) over dichloromethane (DCM) allows for a higher reflux temperature if the initial room-temperature reaction stalls, providing an in-process optimization lever.

Materials:

-

1,2,4-oxadiazol-3-yl methylamine hydrochloride (1.0 eq)

-

Aldehyde substrate (1.05 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

-

Glacial Acetic Acid (AcOH) (1.5 eq)

-

Sodium Triacetoxyborohydride (

) (1.5 eq) -

Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

-

Free-Basing the Amine: Suspend 1,2,4-oxadiazol-3-yl methylamine hydrochloride in anhydrous DCE under a nitrogen atmosphere. Add DIPEA dropwise and stir for 15 minutes at room temperature. Causality: The amine must be free-based to act as a nucleophile; the hydrochloride salt is entirely unreactive.

-

Imine Formation: Add the aldehyde substrate followed by glacial acetic acid. Stir the mixture for 1–2 hours at room temperature. Validation Check: Monitor by TLC or LC-MS. A new, less polar spot (the imine) should appear. Do not proceed until aldehyde consumption is evident.

-

Reduction: Add

in three portions over 15 minutes to control the mild exotherm. Stir for 12–16 hours at room temperature. -

Quench & Workup: Quench the reaction by slowly adding saturated aqueous

until gas evolution ceases (pH ~8). Extract with EtOAc (

Method B: Titanium(IV) Isopropoxide-Mediated Two-Step Amination

Target: Ketones and sterically hindered aldehydes.

Self-Validating Principle: The physical transformation of the reaction mixture upon quenching (formation of a white

Materials:

-

1,2,4-oxadiazol-3-yl methylamine (free base) (1.1 eq)

-

Ketone substrate (1.0 eq)

-

Titanium(IV) isopropoxide (

) (2.0 eq) -

Sodium Borohydride (

) (1.5 eq) -

Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH) (0.2 M)

Step-by-Step Procedure:

-

Lewis Acid Complexation: In an oven-dried flask under argon, dissolve the ketone and the amine in anhydrous THF. Add

dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours (or heat to 60 °C if the ketone is highly hindered). Causality: -

Reduction: Cool the reaction mixture to 0 °C. Carefully add

in small portions. Allow the reaction to warm to room temperature and stir for an additional 4–6 hours. -

Quench & Titanium Removal (Critical Step): Add water (approx. 2 mL per mmol of Ti) to the reaction mixture. A thick, white precipitate of titanium dioxide (

) will form immediately. Validation Check: If the precipitate is gelatinous and difficult to stir, add a small amount of Celite directly to the flask and stir for 10 minutes. -

Filtration & Extraction: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Transfer the filtrate to a separatory funnel, wash with brine, dry over

, and concentrate.

Troubleshooting & Process Optimization

-

Issue: High levels of alcohol byproduct (carbonyl reduction) in Method A.

-

Root Cause: The reduction is occurring faster than imine formation due to the deactivated nature of the oxadiazole amine.

-

Solution: Delay the addition of

. Allow the amine, aldehyde, and AcOH to stir for up to 4 hours over 4Å molecular sieves before introducing the hydride source.

-

-

Issue: Intractable emulsions during liquid-liquid extraction in Method B.

-

Root Cause: Colloidal titanium salts crossing into the aqueous-organic interface.

-

Solution: Instead of a direct water quench, quench the reaction with saturated aqueous Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 2 hours. The tartrate acts as a bidentate ligand, chelating the titanium and pulling it cleanly into the aqueous phase, leaving a sharp phase boundary.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.[Link]

-

Organic Chemistry Portal. "Sodium triacetoxyborohydride." Organic-Chemistry.org.[Link]

-

M. A. A. et al. (2022). "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." ACS Omega.[Link]

-

Patil, S., et al. (2023). "Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent." Journal of Chemical Sciences.[Link]

Application Note: Peptide Coupling with Methyl(1,2,4-oxadiazol-3-ylmethyl)amine

Introduction & Scope

Methyl(1,2,4-oxadiazol-3-ylmethyl)amine (CAS: 1432681-25-8, often supplied as HCl salt) represents a specialized class of secondary amines used in medicinal chemistry. The 1,2,4-oxadiazole ring is a recognized bioisostere for esters and amides , offering improved metabolic stability and lipophilicity profiles in drug candidates.[1]

However, incorporating this motif via peptide coupling presents distinct challenges:

-

Steric Hindrance: As a secondary amine (

), it is inherently less reactive than primary amines. -

Electronic Deactivation: The 1,2,4-oxadiazole ring is electron-withdrawing.[2] This reduces the electron density on the neighboring amine nitrogen, significantly lowering its nucleophilicity compared to standard dialkyl amines.

This guide provides a validated protocol for coupling this specific amine to carboxylic acids (amino acids), moving beyond standard EDC/HOBt chemistry to high-efficiency uronium and acyl fluoride methodologies.

Chemical Profile & Strategic Considerations

Molecule Analysis[3]

-

Nucleophile: Secondary amine.[3]

-

pKa Estimation: The pKa of the conjugate acid is likely suppressed (approx. 6.5–7.5) relative to typical secondary amines (~10-11) due to the inductive effect of the oxadiazole.

-

Salt Form: Typically supplied as a Hydrochloride (HCl) salt.[4] Critical Step: You must add sufficient base to neutralize this salt in situ to release the free reactive amine.

Reaction Strategy

Due to the reduced nucleophilicity, "Standard" coupling reagents (EDC, DCC, HBTU) often result in sluggish kinetics and incomplete conversion.

-

Recommended Approach: Use HATU or COMU as the primary coupling reagents. These generate the highly reactive -OAt (7-azabenzotriazole) or Oxyma active esters, which are superior for hindered/electron-deficient amines.

-

Alternative "Power" Approach: If HATU fails, utilizing Acyl Fluorides (via TFFH) is the industry standard for forcing difficult couplings with electron-poor amines.

Visualizing the Coupling Logic

The following diagram outlines the decision process and mechanistic pathway for this specific coupling.

Figure 1: Decision matrix for coupling electron-deficient secondary amines.

Experimental Protocols

Method A: High-Efficiency HATU Coupling (Primary Protocol)

Best for: Standard amino acids and robust substrates.

Reagents:

-

Carboxylic Acid (1.0 equiv)[5]

-

Methyl(1,2,4-oxadiazol-3-ylmethyl)amine HCl (1.1 equiv)[6]

-

HATU (1.1 – 1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)

-

Note: 1 eq is consumed by the amine HCl salt, 1 eq by the acid, and 1-2 eq maintain basic pH.

-

-